molecular formula C7H5BrClNO4S B2717444 3-Bromo-5-chloro-4-sulfamoylbenzoic acid CAS No. 2169363-24-8

3-Bromo-5-chloro-4-sulfamoylbenzoic acid

Cat. No.: B2717444
CAS No.: 2169363-24-8
M. Wt: 314.53
InChI Key: XMFIBYDOWZDMST-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-sulfamoylbenzoic acid (CAS 2169363-24-8) is a high-value benzoic acid derivative supplied for advanced chemical and pharmaceutical research. This compound features a sulfamoyl group and halogen substituents, a structure known to be a critical intermediate in the synthesis of novel bioactive molecules. Its structural framework is integral in developing compounds with specific therapeutic activities. Research indicates that closely related sulfamoylbenzoic acid derivatives exhibit significant antihypertensive activity, functioning as powerful hypotensive agents while exerting little to no diuretic effect, which is a key area of investigation in cardiovascular drug discovery . Furthermore, sulfamoyl benzoic acid (SBA) analogues have been identified as potent, specific agonists for the Lysophosphatidic Acid (LPA2) GPCR receptor, showcasing potential in mitigating radiation-induced injury and modulating anti-apoptotic pathways . With a molecular formula of C7H5BrClNO4S and a molecular weight of 314.54 g/mol, this compound is a versatile building block for medicinal chemistry . Researchers utilize it to create new chemical entities for probing biological mechanisms and developing new therapeutic candidates. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFIBYDOWZDMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chlorosulfonation:this Step Involves an Electrophilic Aromatic Substitution Reaction Where Benzoic Acid is Treated with Chlorosulfonic Acid Clso₃h .nih.govthe Electrophile is Believed to Be Sulfur Trioxide So₃ , Which is Either Present in the Reagent or Formed in Situ.chemistrysteps.comlibretexts.orgthe Reaction with Benzoic Acid Preferentially Occurs at the Para Position Due to the Steric Hindrance at the Ortho Positions, Yielding 4 Chlorosulfonyl Benzoic Acid.

Kinetics: The rate of this reaction is dependent on the concentration of the electrophile and the nucleophilicity of the aromatic ring. Since the carboxyl group deactivates the ring, this step often requires elevated temperatures to proceed at a reasonable rate. The formation of the sigma complex is the rate-determining step.

Thermodynamics: The reaction is generally exothermic, driven by the formation of the stable carbon-sulfur bond. The process is thermodynamically favorable, though it may be reversible under certain conditions, such as in the presence of dilute acid. chemistrysteps.comlibretexts.org

Amination:the Resulting 4 Chlorosulfonyl Benzoic Acid is then Converted to the Sulfonamide by Reaction with Ammonia or an Amine. This is a Nucleophilic Substitution Reaction at the Electron Deficient Sulfur Atom of the Sulfonyl Chloride.

Intramolecular Rearrangements and Cyclizations in Related Systems

While 3-bromo-5-chloro-4-sulfamoylbenzoic acid itself is not predisposed to major intramolecular rearrangements under normal conditions, examining related systems reveals potential reaction pathways that could occur with isomers or under specific conditions.

Ortho Effect: In ortho-substituted benzoic acids, anomalous acidity is often observed due to the "ortho effect". researchgate.net This effect arises from steric interactions that force the -COOH group out of the plane of the benzene (B151609) ring, which inhibits resonance stabilization of the acid but can sterically stabilize the resulting carboxylate anion. researchgate.netrsc.org Although the substituents in the target molecule are not ortho to the carboxyl group, the highly substituted nature of the ring can cause steric crowding that may influence the orientation of the functional groups and thus its acidity and reactivity.

Cyclization Reactions: Isomeric compounds, such as those with the sulfamoyl group ortho to the carboxyl group (e.g., 2-sulfamoylbenzoic acid), are known to undergo intramolecular cyclization. Upon heating or under dehydrating conditions, these molecules can lose water to form cyclic sulfonamides, known as benzisothiazolinones (saccharin analogues). nih.gov This reaction highlights the potential for neighboring group participation in related structures. For this compound, such a direct cyclization between the C-1 carboxyl and C-4 sulfamoyl groups is not structurally feasible.

Other Rearrangements: The study of substituted benzoic acids has revealed various rearrangement reactions. For instance, the ortho-amination of benzoic acids can be achieved through the rearrangement of acyl O-hydroxylamines, showcasing skeletal reorganization in these systems. rsc.org While not directly applicable to the target molecule's synthesis, these examples underscore the diverse reactivity of the benzoic acid scaffold.

Reaction TypeRelevant SystemDescription
Cyclization ortho-Sulfamoylbenzoic acidsIntramolecular dehydration to form cyclic sulfonamides (saccharin analogues). nih.gov
Ortho Effect ortho-Substituted benzoic acidsSteric interactions leading to enhanced acidity and altered reactivity. researchgate.netrsc.org
Aminative Rearrangement Benzoic acid derivativesRearrangement of acyl O-hydroxylamines to introduce an amino group at the ortho position. rsc.org

Stereochemical Considerations in Analogous Synthetic Pathways

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical consideration in many synthetic pathways. wikipedia.org The target molecule, this compound, is achiral because it possesses a plane of symmetry that bisects the molecule along the C1-C4 axis. Therefore, its synthesis from achiral precursors does not generate stereoisomers.

However, stereochemical principles become paramount when considering the synthesis of chiral analogues or derivatives, or when using chiral reagents or catalysts in related synthetic sequences.

Synthesis of Chiral Derivatives: If the core structure were modified to introduce a chiral center, stereochemical control would be essential.

Esterification/Amidation: Reaction of the carboxylic acid with a chiral alcohol or amine would produce a mixture of diastereomers. Separation of these diastereomers might be necessary, or a stereoselective synthesis could be employed.

Substitution on the Sulfamoyl Group: Introducing a chiral substituent onto the sulfamoyl nitrogen atom would create a chiral molecule.

Atropisomerism: In highly substituted, sterically hindered systems, rotation around single bonds can be restricted, leading to a form of chirality called atropisomerism. While not present in this single-ring molecule, if it were used as a building block for more complex structures, such as substituted biaryls, the potential for generating atropisomers would need to be considered.

Asymmetric Catalysis: In analogous pathways, if a prochiral substrate were used, an asymmetric catalyst could be employed to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a ketone or the asymmetric alkylation of a related intermediate could be key steps in synthesizing a chiral drug molecule based on this scaffold. The development of catalytic asymmetric transformations is a cornerstone of modern organic synthesis. acs.org

ScenarioStereochemical ConceptRelevance to Analogous Pathways
Reaction with a chiral moleculeDiastereomer formationEsterification or amidation with a chiral reagent would require separation or stereoselective synthesis.
Synthesis of a biaryl derivativeAtropisomerismSteric hindrance could restrict bond rotation, leading to stable, separable rotational isomers (atropisomers).
Reduction of a prochiral groupEnantioselectivityUsing a chiral catalyst (e.g., in asymmetric hydrogenation) would be crucial for producing a single enantiomer of a chiral analogue.
Introduction of a new stereocenterStereocontrolAny reaction creating a new chiral center in a derivative would need to be controlled to yield the desired stereoisomer.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Halogenation Reactions on Benzoic Acid Systems

The introduction of halogen atoms onto a benzoic acid framework is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism for the formation of a di-halogenated system like 3-bromo-5-chloro-4-sulfamoylbenzoic acid is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

The synthesis likely commences from a precursor such as 4-sulfamoylbenzoic acid. The halogenation of this substrate involves the sequential addition of chlorine and bromine. The mechanism for these reactions requires the activation of the halogen molecule by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorination, and ferric bromide (FeBr₃) for bromination. libretexts.orglibretexts.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺ or Cl⁺) that can be attacked by the electron-rich benzene ring. libretexts.orglibretexts.org

The regioselectivity of the halogenation is controlled by the directing effects of the existing carboxyl (-COOH) and sulfamoyl (-SO₂NH₂) groups.

Carboxyl Group (-COOH): This group is strongly electron-withdrawing and acts as a deactivating, meta-directing group. quora.comyoutube.com It withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta positions (C-3 and C-5) the most favorable sites for electrophilic attack. quora.com

In the case of 4-sulfamoylbenzoic acid, the carboxyl group at C-1 directs incoming electrophiles to C-3 and C-5. The sulfamoyl group at C-4 also directs incoming electrophiles to its ortho positions, which are also C-3 and C-5. This confluence of directing effects strongly favors substitution at these two positions.

The sequential reaction would proceed as follows:

Chlorination: The first halogenation, for instance, chlorination of 4-sulfamoylbenzoic acid, would yield 3-chloro-4-sulfamoylbenzoic acid.

Bromination: The subsequent bromination of this intermediate would be directed to the remaining activated position, C-5. The combined directing effects of the -COOH, -SO₂NH₂, and the newly added -Cl group (which is also an ortho, para-director but deactivating) would guide the bromine electrophile to the C-5 position.

The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org

Functional GroupPositionElectronic EffectDirecting Influence
Carboxyl (-COOH)C-1Electron-withdrawing (deactivating)meta
Sulfamoyl (-SO₂NH₂)C-4Electron-withdrawing (deactivating)ortho, para
Chloro (-Cl)C-3Electron-withdrawing (deactivating)ortho, para

Reaction Kinetics and Thermodynamics of Sulfonamide Formation

The sulfamoyl group is a key functional moiety, and its formation on the aromatic ring is a critical part of the synthesis. This transformation is typically achieved in a two-step process: chlorosulfonation followed by amination.

Structural Characterization and Spectroscopic Analysis for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-5-chloro-4-sulfamoylbenzoic acid, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the carboxylic acid and sulfamoyl groups. The two aromatic protons are in different chemical environments and would likely appear as two distinct singlets or a pair of doublets with a small meta-coupling constant. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, sulfamoyl, and carboxylic acid groups. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), while the protons of the sulfamoyl group (-SO₂NH₂) would also give rise to a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the carboxyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the carboxylic acid group would resonate at a downfield position (around 165-175 ppm). The positions of the carbons bonded to bromine and chlorine will also be shifted according to established substituent effects.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. A COSY spectrum would show correlations between coupled protons, which would be minimal for the isolated aromatic protons in this specific substitution pattern. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the aromatic CH groups.

Expected ¹H NMR Chemical Shift Data

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic H7.5 - 8.5Singlet or Doublet
Aromatic H7.5 - 8.5Singlet or Doublet
-COOH10 - 13Broad Singlet
-SO₂NH₂7.0 - 8.0Broad Singlet

Expected ¹³C NMR Chemical Shift Data

CarbonExpected Chemical Shift (ppm)
C=O165 - 175
Aromatic C-Br115 - 125
Aromatic C-Cl130 - 140
Aromatic C-S135 - 145
Aromatic C-COOH130 - 140
Aromatic C-H125 - 135
Aromatic C-H125 - 135

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Bonding Feature Determination

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding features within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The N-H stretching vibrations of the sulfamoyl group are expected in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would result in strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the sulfonyl group may also be observed.

Key Vibrational Frequencies

Functional GroupFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)WeakStretching
C=O (Carboxylic Acid)~1700 (strong)MediumStretching
N-H (Sulfamoyl)3200-3400WeakStretching
S=O (Sulfamoyl)~1350 (asymmetric), ~1160 (symmetric)Strong (symmetric)Stretching
C-Aromatic1400-1600StrongRing Stretching
C-Cl600-800MediumStretching
C-Br500-650MediumStretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For the target molecule with the formula C₇H₅BrClNO₄S, the expected exact mass can be calculated and compared to the experimentally determined value. The isotopic pattern, due to the presence of bromine and chlorine, provides further confirmation of the elemental composition.

Expected HRMS Data

Ion TypeCalculated m/z
[M-H]⁻277.9128
[M+H]⁺279.9274
[M+Na]⁺301.9093

Note: The calculated m/z values are for the most abundant isotopes and will show a characteristic pattern due to the isotopic distribution of Br and Cl.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional solid-state structure of a molecule. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The sulfamoyl group can also participate in hydrogen bonding, potentially leading to a complex three-dimensional network. The analysis would also confirm the substitution pattern on the benzene (B151609) ring.

Potential Crystallographic Data

ParameterExpected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Key Bond Lengths (Å)C-Br, C-Cl, S-N, S=O, C=O
Key Bond Angles (°)Angles around the aromatic ring and functional groups
Intermolecular InteractionsHydrogen bonding involving -COOH and -SO₂NH₂ groups

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment in Research Samples

Chromatographic techniques are essential for assessing the purity of research samples of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the purity analysis of this compound. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The compound can be detected using a UV detector, with the detection wavelength chosen based on its UV absorbance spectrum. The purity is determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an even more powerful analytical tool. LC-MS allows for the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio. This is particularly useful for identifying unknown impurities. The mass spectrometer can be operated in either positive or negative ion mode to detect the protonated or deprotonated molecular ion of the target compound and any related substances.

Typical Chromatographic Conditions

ParameterCondition
HPLC
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseGradient or isocratic mixture of aqueous buffer and organic solvent
Flow Rate0.5 - 1.5 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
LC-MS
Ionization ModeElectrospray Ionization (ESI), positive or negative
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Ion Trap

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (DFT, B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of a molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its balance of accuracy and computational efficiency.

For analogs such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations with the B3LYP functional and basis sets like 6-31G(d,p) have been used to optimize the molecular geometry in the ground state. tandfonline.comscispace.comresearchgate.net These calculations provide predictions of bond lengths, bond angles, and dihedral angles. The optimized molecular structure is the first step for further computational work, including vibrational frequency analysis and molecular docking. scispace.com For instance, studies on similar sulfonamide derivatives have successfully used the B3LYP/6-311G+(d,p) level of theory to optimize molecular structures, with results showing good agreement with experimental data. nih.gov These computational methods are crucial for predicting the most stable conformation of the molecule, which is essential for understanding its interaction with biological receptors.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the potential for intramolecular charge transfer (ICT). wikipedia.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the possibility of significant charge transfer within the molecule upon electronic excitation. wikipedia.org For the related compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, analysis has shown that the HOMO is primarily located over the chlorosulfamoyl benzoic acid ring. researchgate.net The transition from HOMO to LUMO implies a transfer of electron density, which is a key factor in bioactivity. researchgate.net The analysis of these orbitals helps explain the electronic transitions observed in UV-Visible spectra and provides insights into how the molecule might interact with electron-rich or electron-deficient sites on a biological target. scispace.com

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Represents the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Represents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap often correlates with higher reactivity. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. tandfonline.com This analysis provides a quantitative understanding of intramolecular stability arising from these interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction (in vitro, theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov It is widely used to understand the binding mechanism and to predict the binding affinity, often expressed as a docking score in kcal/mol.

For derivatives with a similar chemical scaffold, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, docking simulations have been performed to investigate their potential as antidiabetic agents by targeting enzymes like α-glucosidase. nih.govresearchgate.net These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net The docking results help to rationalize the structure-activity relationship (SAR), explaining why certain substituents on the molecule lead to higher inhibitory activity. nih.gov For example, a docking study might reveal that the sulfamoyl group forms critical hydrogen bonds with key residues, anchoring the molecule in the binding pocket.

Docking ParameterDescription
Binding Affinity (kcal/mol) An estimation of the binding free energy between the ligand and the target protein. More negative values indicate stronger binding.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions Interactions between nonpolar groups, which are crucial for binding within the nonpolar pockets of a protein.
Interacting Residues Specific amino acids in the protein's active site that form bonds or interactions with the ligand.

Molecular Dynamics Simulations for Conformational Stability and Binding Site Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to refine the binding pose predicted by docking. nih.gov

For promising ligand-protein complexes identified through docking, MD simulations can be run for tens or hundreds of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are analyzed. nih.govresearchgate.net A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site and that the protein-ligand complex is stable. nih.gov This validation step is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. biointerfaceresearch.com

A pharmacophore model can be generated based on a set of known active molecules. nih.gov This model serves as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. biointerfaceresearch.comnih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. mdpi.com The principles of pharmacophore modeling can be applied to a series of 3-Bromo-5-chloro-4-sulfamoylbenzoic acid derivatives to understand the key structural requirements for their activity and to guide the design of new, more potent compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on Chemical Reactivity and Biological Recognition

The biological activity of a molecule is intimately linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For 3-Bromo-5-chloro-4-sulfamoylbenzoic acid, the interplay between the halogen atoms, the sulfamoyl group, and the carboxylic acid on the central phenyl ring dictates its interactions with biological targets.

The presence of bromine and chlorine atoms at the C3 and C5 positions, respectively, profoundly influences the electronic character of the benzoic acid scaffold. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. libretexts.orgshaalaa.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. nih.govyoutube.com

The inductive withdrawal of electrons by the halogens has a significant impact on the acidity of the other functional groups. By pulling electron density away from the carboxylate group, they stabilize the conjugate base, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org Similarly, they increase the acidity of the N-H proton on the sulfamoyl group.

In the context of biological recognition, halogen atoms can participate in various non-covalent interactions. drugdesign.org While traditionally considered hydrophobic, they are capable of forming polar interactions, including dipole-dipole interactions and, notably, halogen bonds. A halogen bond is a noncovalent interaction where the electrophilic region on the halogen atom (known as the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a receptor protein. The ability to form these interactions can contribute significantly to the binding affinity and selectivity of a compound. drugdesign.org The positioning of the bromo and chloro groups on the this compound scaffold makes them available to probe for such interactions within a receptor's binding pocket.

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in numerous clinically important drugs, including diuretics and carbonic anhydrase inhibitors. Its utility stems from its distinct hydrogen bonding capabilities and its ability to act as a metal-coordinating group. The sulfonamide moiety features two hydrogen bond acceptor sites (the oxygen atoms) and, in a primary sulfonamide like that of the title compound, two hydrogen bond donor sites (the N-H protons). unina.itresearchgate.net This allows for the formation of strong, directional hydrogen bonds with amino acid residues in a protein's active site, which is a central feature of molecular recognition. researchgate.netnih.gov

Furthermore, the deprotonated sulfonamide group is an excellent zinc-binding group. This is the cornerstone of the mechanism for carbonic anhydrase inhibitors, where the sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and inhibiting the enzyme's catalytic activity. unibs.it The geometry of the sulfamoyl group, with its tetrahedral sulfur atom, positions the substituents in a well-defined three-dimensional arrangement, which is crucial for achieving a precise fit within a binding site.

The carboxylic acid group is a key functional group for target interaction, often forming strong ionic and hydrogen bonds. nih.gov However, its presence can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism via pathways like acyl glucuronidation, which can sometimes result in toxic metabolites. semanticscholar.orgresearchgate.net Consequently, replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design to mitigate these liabilities while retaining biological activity. nih.govdrughunter.com

Several non-classical bioisosteres for the carboxylic acid group have been successfully employed. nih.gov The choice of a replacement is highly context-dependent, aiming to balance acidity, lipophilicity, and metabolic stability. drughunter.com

Tetrazoles : 5-substituted 1H-tetrazoles are among the most widely used carboxylic acid bioisosteres. They have a similar pKa (~4.5–4.9) and planar geometry, allowing them to mimic the ionic and hydrogen bonding interactions of a carboxylate. nih.govdrughunter.com They are generally more lipophilic and resistant to the metabolic pathways that affect carboxylic acids. cambridgemedchemconsulting.com

Acyl Sulfonamides : These groups have pKa values in the range of 4–5, closely matching that of carboxylic acids. nih.gov They offer an alternative acidic pharmacophore that can engage in similar interactions.

Hydroxamic Acids : With pKa values around 8–9, hydroxamic acids are less acidic but are strong metal chelators. nih.gov This property can be exploited for interactions with metalloenzymes.

Hydroxyisoxazoles/Isoxazolols : These heterocyclic systems can also serve as acidic bioisosteres, with their properties being tunable based on substitution patterns. nih.gov

Functional GroupTypical pKaGeneral CharacteristicsPotential Advantages
Carboxylic Acid~4–5Planar, strong H-bond donor/acceptor, anionic at physiological pH.Strong target interactions.
5-Substituted Tetrazole~4.5–4.9Planar, delocalized anion, H-bond donor/acceptor.Increased metabolic stability, higher lipophilicity. drughunter.comcambridgemedchemconsulting.com
Acyl Sulfonamide~4–5Acidic N-H proton, strong H-bond acceptor (SO₂).Mimics acidity, different metabolic profile. nih.gov
Hydroxamic Acid~8–9Less acidic, potent metal chelator.Useful for metalloenzyme targets. nih.gov
3-Hydroxyisoxazole~4–5Planar, acidic O-H, heterocyclic core.Tunable properties, novel chemical space. nih.gov

Scaffold Derivatization and Analogue Design

The benzene (B151609) ring acts as a rigid scaffold, holding the key functional groups in a specific spatial orientation for optimal receptor binding. Modification of this core, a strategy sometimes referred to as "scaffold hopping," can lead to the discovery of novel chemotypes with improved properties or new intellectual property. tandemai.comnih.gov

Potential modifications to the this compound scaffold could include:

Positional Isomerism : Moving the substituents to different positions on the ring would drastically alter the molecule's shape and the electronic relationship between the functional groups, likely impacting biological activity.

Heterocyclic Replacements : Replacing the benzene ring with a heteroaromatic ring (e.g., pyridine (B92270), pyrimidine, or thiophene) can introduce fundamental changes. researchgate.net A pyridine ring, for example, would introduce a basic nitrogen atom that could act as a hydrogen bond acceptor, alter the compound's polarity and solubility, and provide a new metabolic handle. researchgate.net This strategy aims to retain the key binding interactions of the peripheral groups while changing the core's properties. bhsai.org

The primary sulfonamide (-SO₂NH₂) offers a straightforward point for derivatization by substituting one or both hydrogen atoms on the nitrogen. This N-substitution is a powerful tool for modulating biological activity. nih.govnih.gov

Mono-substitution (Secondary Sulfonamides) : Adding a single substituent (R) to the nitrogen (-SO₂NHR) can significantly enhance potency. The 'R' group can be designed to fit into a specific hydrophobic or polar sub-pocket within the receptor binding site, forming additional favorable interactions. nih.gov This strategy preserves one N-H proton, which may be essential for activity as a hydrogen bond donor or for maintaining an optimal pKa. slideshare.netpharmacy180.com

Di-substitution (Tertiary Sulfonamides) : Replacing both hydrogen atoms (-SO₂NRR') generally leads to a loss of activity in targets where the N-H proton is critical for binding or ionization, such as in many antibacterial sulfonamides and carbonic anhydrase inhibitors. slideshare.netnih.gov However, in cases where this interaction is not required, di-substitution can be used to fine-tune lipophilicity and steric bulk.

The nature of the substituent is critical, with different classes of groups explored in various drug discovery programs.

Substitution TypeGeneral StructurePotential Impact on SAR
Primary (Unsubstituted)-SO₂NH₂Essential for targets requiring N-H for H-bonding or metal coordination (e.g., carbonic anhydrases). unibs.it
Secondary (Alkyl/Aryl)-SO₂NH-RCan increase potency by accessing new binding pockets; modulates lipophilicity and pKa. nih.gov
Tertiary (Disubstituted)-SO₂NRR'Often inactive if N-H is critical; can be used to block metabolism or increase steric bulk. slideshare.netnih.gov
Incorporation into a Ringe.g., -SO₂-(Piperidine)Introduces conformational rigidity; can improve pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamide-containing compounds, including derivatives of this compound, QSAR studies can provide predictive models that guide the design of new, more potent molecules.

QSAR models are built by calculating a set of numerical values, known as descriptors, for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A mathematical equation is then generated to relate these descriptors to the observed biological activity.

For instance, a QSAR study on a series of benzene sulfonamide derivatives as antioxidants established a relationship between their antioxidant activity (IC50) and descriptors such as electrophilicity (log(ω)), SCF energy, and Molar Refractivity. The resulting equation was: IC50 = -6.38 - 9.26 log(ω) - 0.00173 SCF - 0.235 Mol Refractivity ekb.eg

This model indicates that these three descriptors are significant in determining the antioxidant activity of the studied sulfonamides. Such an equation can then be used to predict the IC50 values of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. ekb.eg

In other QSAR studies on sulfa drugs, it has been noted that traditional descriptors like the partition coefficient (log P) and molar refractivity sometimes yield poor correlations with activity when analyzed with conventional regression methods. nih.gov However, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), can provide more robust models. CoMFA aligns a set of molecules and calculates their steric and electrostatic fields, which are then correlated with biological activity. The output of a CoMFA study can be visualized as 3D contour maps, which highlight regions around the molecule where modifications are predicted to either increase or decrease potency, thus providing a visual guide for drug design. nih.gov

The key takeaway from QSAR studies on related sulfonamides is that a combination of electronic, steric, and hydrophobicity descriptors often governs their biological activity. The predictive power of these models enables a more efficient and targeted approach to lead optimization.

Design Principles for Modulating Molecular Recognition

The biological effect of a molecule like this compound is contingent upon its recognition and binding to a specific protein target. The design of effective derivatives, therefore, relies on a deep understanding of the principles of molecular recognition, which involves a complex interplay of non-covalent interactions.

Key design principles for modulating the molecular recognition of these compounds include:

Hydrogen Bonding: The sulfamoyl group (-SO2NH2) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. These groups are crucial for anchoring the molecule within the binding site of a target protein through specific hydrogen bonds with amino acid residues. Modifications to the core structure must preserve or enhance these key interactions.

Hydrophobic Interactions: The benzene ring, substituted with bromine and chlorine, provides a hydrophobic surface that can engage in favorable van der Waals interactions and hydrophobic contacts with nonpolar regions of the protein's binding pocket. SAR studies on related sulfamoyl benzamidothiazoles have shown that hydrophobic components on the benzene ring are beneficial for activity.

Electrostatic Interactions: The distribution of charge and electrostatic potential across the molecule is critical. The electron-withdrawing nature of the halogen and sulfamoyl substituents influences the electronic character of the aromatic ring. In studies of related SBA analogues, the introduction of electron-withdrawing groups (such as chloro or bromo) on the phenyl head group was found to significantly enhance potency, suggesting that modulating the electrostatic profile of the core is a viable strategy for improving activity. nih.gov

π-Stacking Interactions: The aromatic ring of the benzoic acid core and potentially aromatic terminal moieties can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. The loss of such interactions was cited as a reason for the inactivity of certain terminal group analogues. nih.gov

Molecular Interaction Studies with Biological Targets in Vitro and Theoretical Perspectives

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Phospholipase A2α, Glycosidases)

Derivatives of sulfamoylbenzoic acid are recognized as potent inhibitors of several enzyme classes. The specific arrangement of chloro, bromo, and sulfamoyl groups on the benzoic acid scaffold plays a critical role in determining both the potency and selectivity of these interactions.

Kinetic studies are crucial for understanding the mechanism by which these compounds inhibit enzyme function. For instance, in the context of human carbonic anhydrases (hCAs), a family of metalloenzymes, derivatives of sulfamoylbenzoic acid have been extensively characterized. Studies on oxime ester derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid show potent inhibition of several hCA isoforms. unibs.it

The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. Lower Kᵢ values indicate tighter binding and more potent inhibition. For example, various derivatives have shown Kᵢ values in the low nanomolar range against isoforms like hCA II and hCA IX, which are important therapeutic targets. unibs.it The mechanism of inhibition for sulfonamides against carbonic anhydrase is well-established, involving the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.

Similarly, other studies on related sulfamoyl benzamide (B126) derivatives against enzymes like α-glucosidase have determined IC₅₀ values, which represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme in vitro. nih.gov Kinetic analyses often reveal the type of inhibition (e.g., competitive, uncompetitive, non-competitive), which provides further clues about the inhibitor's binding site and mechanism. For example, some inhibitors may compete with the natural substrate for binding to the active site, a hallmark of competitive inhibition. semanticscholar.org

Table 1: Inhibitory Activity (Kᵢ) of a Representative 2,4-dichloro-5-sulfamoylbenzoic acid Derivative (Compound 11) against Human Carbonic Anhydrase Isoforms. unibs.it

IsoformKᵢ (nM)
hCA I114.5
hCA II69.7
hCA IX10.7
hCA XII49.7

This table is interactive. Click on the headers to sort the data.

The selectivity of an inhibitor for a specific enzyme or isoform over others is a critical aspect of drug design, as it can minimize off-target effects. The substitution pattern on the sulfamoylbenzoic acid ring is a key determinant of this selectivity. For example, within the carbonic anhydrase family, some 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated higher affinity for the CA I isoform than for the more common drug target, CA II. nih.gov

More recent studies on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have identified compounds with significant selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic, off-target isoforms hCA I and hCA II. unibs.it This selectivity is attributed to subtle differences in the topology and amino acid composition of the active site entrance among the isoforms. Molecular docking studies suggest that specific substituents on the parent molecule can form additional interactions with unique residues located at the rim of the active site cavity in one isoform but not another, thereby enhancing binding affinity and selectivity. unibs.it This "tail approach" is a common strategy where modifications are made to a core binding motif (the sulfamoyl group) to exploit differences in the broader active site region of various enzyme isoforms. nih.gov

Receptor Agonism/Antagonism at a Molecular Level (e.g., G Protein-Coupled Receptors like LPA2)

Sulfamoyl benzoic acid analogs have been identified as modulators of G protein-coupled receptors (GPCRs), such as the lysophosphatidic acid (LPA) receptors. Specifically, they have been developed as the first specific agonists for the LPA₂ receptor, which is involved in processes like gut mucosal protection. acs.orgnih.gov

While specific mutagenesis or cross-linking studies for 3-Bromo-5-chloro-4-sulfamoylbenzoic acid are not detailed in the available literature, computational docking analyses on close analogs have provided significant insights into the ligand-binding pocket of the LPA₂ receptor. acs.orgnih.gov These theoretical studies predict the key amino acid residues that form the binding site.

Docking models suggest that the carboxylate group of the sulfamoyl benzoic acid scaffold forms a crucial salt bridge with a positively charged residue in the receptor, anchoring the ligand. The hydrophobic portions of the molecule are predicted to occupy a highly hydrophobic region within the transmembrane helices of the receptor. acs.org Structure-activity relationship (SAR) studies, which systematically modify the ligand's structure, support these models. For example, altering the length of a linker chain or changing the nature of a terminal hydrophobic group drastically affects the compound's potency, consistent with a well-defined binding pocket. nih.gov

The binding of an agonist to a GPCR like LPA₂ is known to induce conformational changes that trigger downstream signaling cascades. Molecular modeling studies comparing different sulfamoyl benzoic acid analogs suggest that these ligands can adopt similar conformations within the LPA₂ binding pocket. nih.gov However, the energetic cost of adopting this "active" conformation, known as conformational strain, can differ between analogs. A compound with a higher binding affinity may overcome a higher conformational strain energy to achieve a more potent agonistic effect. acs.orgnih.gov The binding event stabilizes a specific active conformation of the receptor, leading to the recruitment and activation of intracellular G proteins, thereby initiating the cellular response.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

The affinity and specificity of this compound and its derivatives for their biological targets are governed by a network of non-covalent interactions. nih.govmhmedical.com These interactions, though individually weak, collectively contribute to the stability of the ligand-target complex.

Hydrogen Bonding : The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding. In enzyme active sites, the sulfamoyl group's oxygen atoms can act as hydrogen bond acceptors, while the NH₂ group can act as a donor. nih.gov Similarly, the carboxylic acid group can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. These interactions with polar amino acid residues (e.g., Asp, Arg, His) are often critical for anchoring the inhibitor in the active site. nih.gov

Halogen Bonding : The presence of bromine and chlorine atoms on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of an amino acid residue. This type of interaction can contribute to binding affinity and influence the orientation of the ligand within the binding pocket.

Hydrophobic Interactions : The benzene (B151609) ring of the molecule is hydrophobic and can engage in favorable interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, which include van der Waals forces and π-π stacking, are crucial for binding, particularly in hydrophobic subpockets of an enzyme's active site or a receptor's binding domain. nih.govacs.org For example, in docking studies of related compounds with α-glucosidase, π-π stacking interactions between the inhibitor's aromatic ring and tyrosine or tryptophan residues were observed. nih.gov

In silico non-covalent interaction (NCI) plots and molecular docking simulations are powerful tools used to visualize and analyze these complex interaction networks, providing a rationale for the observed biological activity and guiding the design of new, more potent molecules. nih.gov

Development of Sulfamoylbenzoic Acid Derivatives as Chemical Probes for Target Validation

The development of chemical probes is a critical step in the validation of new biological targets for therapeutic intervention. rjsocmed.comnih.gov These molecular tools are essential for investigating the function of a target in a biological system, providing a foundation for drug discovery programs. rjsocmed.com Derivatives of sulfamoylbenzoic acid have emerged as a versatile scaffold for the design and synthesis of chemical probes aimed at a variety of biological targets. Through systematic chemical modifications, these derivatives can be tailored to exhibit high affinity and selectivity, and can be equipped with functionalities that facilitate target identification and validation.

One prominent strategy in the development of chemical probes from sulfamoyl-containing scaffolds involves structure-activity relationship (SAR) studies to identify sites on the molecule that tolerate modification without losing biological activity. nih.gov This approach allows for the introduction of reporter groups or photoreactive moieties for target identification. For instance, in the development of modulators of the NF-κB signaling pathway, a sulfamoyl benzamidothiazole compound was identified as a hit from a high-throughput screen. nih.gov Subsequent SAR studies revealed that certain positions on the scaffold could be modified to enhance potency and introduce functionalities for probe development. nih.gov

A key modification in transforming a lead compound into a chemical probe is the incorporation of a photoreactive group, such as an aryl azide (B81097). This group, upon photoactivation, forms a highly reactive nitrene that can covalently bind to the target protein in close proximity, enabling its identification through techniques like mass spectrometry. In the case of the sulfamoyl benzamidothiazole scaffold, an azide functional group was successfully introduced at a position that retained the compound's biological activity, leading to the creation of a photoaffinity probe designed to aid in the identification of its molecular target. nih.gov

Another approach to developing chemical probes from the sulfamoylbenzoic acid core is to design highly specific ligands for a particular receptor. This involves synthesizing a library of analogues and screening them for activity and selectivity. For example, derivatives of 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid were synthesized and evaluated as agonists for the lysophosphatidic acid (LPA) receptors. nih.gov Through modifications to the head group, linker, and tail group of the parent compound, analogues with subnanomolar activity and high specificity for the LPA2 receptor were developed. nih.gov Such specific agonists can serve as valuable chemical probes to elucidate the physiological and pathological roles of their target receptor.

Furthermore, derivatives of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, have been explored as inhibitors of human carbonic anhydrases (hCAs), which are validated targets in cancer therapy. unibs.it By creating a library of oxime ester derivatives containing Schiff bases, researchers were able to identify compounds with selective inhibitory activity against tumor-associated hCA isoforms IX and XII over the cytosolic isoforms I and II. unibs.it Computational docking studies were employed to understand the binding mode of these inhibitors, providing insights for the design of even more potent and selective probes. unibs.it These selective inhibitors can be used as chemical probes to study the specific roles of different hCA isoforms in cancer biology.

The table below summarizes key findings from studies on sulfamoylbenzoic acid derivatives developed as chemical probes or specific modulators for target validation.

Scaffold/Derivative Target Modification for Probe Development Key Findings Reference
Sulfamoyl benzamidothiazoleNF-κB signaling pathwayIntroduction of a photoreactive aryl azide groupCreated a photoaffinity probe to aid in target identification. The azide-modified compound retained biological activity. nih.gov
2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acidLysophosphatidic acid (LPA) receptorsSystematic modification of head, linker, and tail groupsDeveloped highly potent and specific agonists for the LPA2 receptor, suitable for studying its function. nih.gov
2,4-dichloro-5-sulfamoylbenzoic acidHuman Carbonic Anhydrases (hCAs)Synthesis of oxime ester derivatives with Schiff basesIdentified derivatives with selective inhibition of tumor-associated hCA isoforms IX and XII. unibs.it

Environmental and Degradation Studies Chemical/biochemical Pathways

Photochemical Degradation Pathways of Halogenated Benzoic Acids

Direct photolysis is a significant degradation pathway for many halogenated aromatic compounds present in sunlit surface waters. The photochemical fate of compounds structurally related to 3-Bromo-5-chloro-4-sulfamoylbenzoic acid, such as furosemide (B1674285) (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) and bumetanide (B1668049), provides insight into potential transformation routes.

Irradiation of furosemide with UV light has been shown to result in two primary reactions: photoreduction and photohydrolysis. nih.gov Photoreduction can lead to the removal of a halogen substituent, while photohydrolysis involves the substitution of a halogen atom with a hydroxyl group. nih.govresearchgate.net For instance, the photolysis of furosemide in methanol (B129727) leads to the formation of N-furfuryl-5-sulfamoylanthranilic acid (photoreduction product) and 4-chloro-5-sulfamoylanthranilic acid, also known as saluamine (photohydrolysis product). nih.gov The chloroaniline moiety in these molecules acts as the primary chromophore responsible for absorbing sunlight. researchgate.net

The quantum yields for the sunlight photolysis of furosemide and its metabolite saluamine have been determined to be 2.08 × 10⁻² and 2.44 × 10⁻² mol E⁻¹, respectively. researchgate.net This indicates a rapid transformation in photic surface waters, with near-surface half-lives estimated to be in the range of minutes to hours under midday spring sunlight. researchgate.net The degradation kinetics typically follow a first-order model. researchgate.netresearchgate.net

The direct photolysis of halogenated benzoic acids can also involve desulfonation and cleavage of the benzimidazole (B57391) ring, initiated by the excited triplet state of the molecule or the formation of a radical cation. nih.gov The presence of photosensitizers in the aquatic environment, such as nitrate (B79036) ions, can lead to indirect photolysis mediated by hydroxyl radicals, resulting in hydroxylation products. nih.gov

Table 1: Photochemical Degradation of Structurally Similar Compounds

Compound Radiation Source Key Degradation Pathways Major Photoproducts Reference
Furosemide 365 nm UV light Photoreduction, Photohydrolysis N-furfuryl-5-sulfamoylanthranilic acid, 4-chloro-5-sulfamoylanthranilic acid (saluamine) nih.gov
Furosemide Sunlight Direct Photolysis Saluamine researchgate.net
Bumetanide UV-A and UV-B Photodegradation Not specified in abstract nih.gov
2-phenylbenzimidazole-5-sulfonic acid Artificial solar irradiation Desulfonation, Benzimidazole ring cleavage Hydroxylation products (in presence of nitrate) nih.gov

Biotransformation Mechanisms by Microorganisms (in vitro enzyme studies)

Microbial degradation of such compounds often proceeds through a series of enzymatic reactions categorized into upper, middle, and lower metabolic pathways. researchgate.net The initial steps, or upper pathways, typically involve the removal of substituent groups to form simpler aromatic compounds that can enter central metabolic pathways. researchgate.net Key enzymes in these pathways include dioxygenases and monooxygenases, which incorporate hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. researchgate.net

For halogenated aromatics, dehalogenation is a critical and often rate-limiting step. This can occur through several mechanisms:

Oxidative dehalogenation: Catalyzed by monooxygenases, this process involves the incorporation of a hydroxyl group with the concurrent elimination of the halide. researchgate.net

Reductive dehalogenation: Under anaerobic conditions, the halogen substituent is removed and replaced by a hydrogen atom. This process can be a form of anaerobic respiration, termed "halorespiration."

Hydrolytic dehalogenation: A halogen is replaced by a hydroxyl group from water.

Eliminative dehalogenation: This involves the removal of a hydrogen and a halogen atom from adjacent carbons, forming a double bond.

The sulfamoyl group (-SO₂NH₂) is structurally similar to the sulfonic acid group (-SO₃H) found in compounds like sulfanilic acid. Studies on the microbial degradation of sulfanilic acid have shown that bacteria such as Pseudomonas paucimobilis can utilize it as a sole carbon and nitrogen source. researchgate.net The degradation pathway of sulfanilic acid has been shown to proceed via the formation of catechol-4-sulfonic acid, indicating that the sulfonic group is not immediately removed before ring cleavage. nih.govnih.gov This suggests that the sulfamoyl group in this compound might also remain intact during the initial stages of microbial attack.

In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, have been used to investigate the metabolism of related compounds. For example, in vitro metabolism of bumetanide with rat liver microsomes resulted in the identification of several metabolites, primarily involving oxidation of the side chain. nih.govnih.gov Similarly, the oxidation of furosemide by liver microsomal enzymes has been demonstrated. nih.gov These enzymatic systems can serve as models for understanding the initial oxidative transformations that might be carried out by microbial enzymes.

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of a chemical compound is its resistance to hydrolysis at different pH values. This is an important factor in determining its persistence in aqueous environments. For this compound, its stability will be influenced by the reactivity of its functional groups—the carboxylic acid, the sulfamoyl group, and the carbon-halogen bonds—under varying pH conditions.

Studies on the structurally similar compound furosemide have shown that its hydrolysis is pH-dependent. researchgate.netnih.gov Furosemide is reported to be stable in neutral or alkaline solutions. researchgate.net However, in acidic media (below pH 3), its hydrolysis is catalyzed by hydrogen ions, following apparent first-order kinetics. researchgate.netnih.gov This hydrolysis primarily involves the cleavage of the bond between the furan (B31954) ring and the amino group, yielding 4-chloro-5-sulfamoylanthranilic acid (saluamine) and furfuryl alcohol. nih.gov

Forced degradation studies on bumetanide, another related compound, have been performed under acidic, basic, and thermal stress conditions. uri.edu These studies help to determine the intrinsic stability of the molecule and identify potential degradation products. While specific data for this compound is not available, it is expected to exhibit some degree of hydrolytic degradation, particularly at the extremes of the pH scale, although the carbon-halogen bonds on the aromatic ring are generally stable to hydrolysis under typical environmental conditions. The carboxylic acid and sulfamoyl groups are also generally stable to hydrolysis.

Table 2: Hydrolytic Stability of Furosemide

pH Condition Stability Degradation Kinetics Key Hydrolysis Product Reference
Acidic (< pH 3) Unstable Apparent first-order, hydrogen ion catalyzed 4-chloro-5-sulfamoylanthranilic acid (saluamine) researchgate.netnih.gov
Neutral Stable - - researchgate.net
Alkaline Stable - - researchgate.net

Metabolite Identification from Degradation Pathways (in vitro)

Identifying the metabolites formed during degradation is essential for a complete understanding of the environmental fate of a compound. While in vitro degradation studies specifically for this compound are not documented in the available literature, inferences can be drawn from studies on related compounds.

As mentioned in section 8.1, the photochemical degradation of furosemide yields 4-chloro-5-sulfamoylanthranilic acid (saluamine) as a major product through photohydrolysis. nih.govresearchgate.net This suggests that a potential photochemical metabolite of this compound could be a hydroxylated derivative where one of the halogens is replaced by a hydroxyl group.

In vitro metabolism studies of bumetanide using rat liver microsomes led to the identification of a new metabolite, the 4'-hydroxy-phenoxy analog , along with other metabolites formed through oxidation of the side chain. nih.govnih.gov This highlights the importance of oxidative transformations in the metabolism of such compounds.

For the microbial degradation of halogenated benzoic acids, common metabolites arise from dehalogenation and hydroxylation of the aromatic ring. For example, the anaerobic degradation of 3-chlorobenzoate (B1228886) and 3-bromobenzoate by denitrifying bacteria results in the stoichiometric release of the corresponding halide ions, indicating cleavage of the carbon-halogen bond at some point during metabolism. nih.gov The degradation of sulfanilic acid by Pseudomonas paucimobilis is proposed to proceed through sulfocatechuate as an intermediate. uri.edu

Based on these analogous pathways, potential in vitro degradation metabolites of this compound could include:

Hydroxylated derivatives: Formed through hydrolytic or oxidative dehalogenation.

Dehalogenated derivatives: Resulting from reductive or oxidative dehalogenation.

Catechol derivatives: Formed by the action of dioxygenase enzymes, which could then undergo ring cleavage.

Table 3: Identified Metabolites of Structurally Similar Compounds from In Vitro Studies

Parent Compound Study Type Identified Metabolite(s) Reference
Furosemide Photochemical Degradation 4-chloro-5-sulfamoylanthranilic acid (saluamine) nih.govresearchgate.net
Bumetanide Liver Microsome Metabolism 4'-hydroxy-phenoxy analog and other oxidative products nih.govnih.gov
Sulfanilic Acid Microbial Degradation Catechol-4-sulfonic acid nih.govnih.gov

Advanced Applications As Research Reagents and Building Blocks

Role in the Synthesis of Complex Organic Molecules

While sulfamoylbenzoic acid derivatives are a known class of compounds used in the synthesis of pharmaceuticals, particularly diuretics, there is no specific information available in the reviewed literature detailing the use of 3-Bromo-5-chloro-4-sulfamoylbenzoic acid as a precursor or intermediate. The synthesis of complex molecules like Bumetanide (B1668049), a potent loop diuretic, originates from related but structurally distinct starting materials such as 4-chlorobenzoic acid, which is then subjected to a series of reactions including chlorosulfonation, nitration, amination with ammonia (B1221849), and subsequent modifications. chemicalbook.com Key intermediates in documented syntheses include 4-Chloro-3-nitro-5-sulfamoylbenzoic acid and 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. nbinno.comijrpc.comgoogle.com The specific bromo- and chloro-substituted variant, this compound, is not cited as a building block in these or other prominent synthetic routes for complex organic molecules.

Utilization in Material Science for Functional Polymer Synthesis

There is currently no available research or data indicating the use of this compound in the field of material science. Searches for its application as a monomer or an agent for the functionalization of polymers did not yield any relevant results. The unique combination of bromo, chloro, sulfamoyl, and carboxylic acid functional groups could theoretically offer potential for creating polymers with specific properties, but this has not been explored or reported in the scientific literature.

Applications in Analytical Chemistry as Derivatization Reagents

The use of this compound as a derivatization reagent in analytical chemistry is not documented. Chemical derivatization is a technique used to modify an analyte to improve its detection and separation in methods like high-performance liquid chromatography (HPLC). nih.gov Reagents with halogen atoms can be useful for detection purposes. For instance, other brominated compounds like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) have been used to derivatize carboxylic acids for UV detection in HPLC. nih.gov However, no methods have been published that employ this compound for this purpose. A novel, though structurally different, reagent, 3-(chlorosulfonyl)benzoic acid, has been developed for the analysis of lipids, highlighting that related structures can have utility in this field. nih.gov

Development of Analytical Standards for Related Compounds

There is no information to suggest that this compound is used in the development of analytical standards. While it is a distinct chemical entity, its application as a certified reference material or standard for the analysis of related compounds has not been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-chloro-4-sulfamoylbenzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A validated approach includes:

Bromination/Chlorination : Introduce halogen groups at positions 3 and 5 via electrophilic aromatic substitution using FeCl₃ or AlCl₃ as catalysts .

Sulfamoylation : React the intermediate with chlorosulfonic acid followed by ammonia to install the sulfamoyl group at position 3. Conditions must avoid over-sulfonation; temperatures <50°C and anhydrous solvents (e.g., DCM) are recommended .

  • Key Validation : NMR and LC-MS should confirm intermediate structures. For example, the sulfamoyl group’s presence is confirmed by a characteristic S=O stretch at ~1350 cm⁻¹ in IR spectra .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Due to its hydrophobic substituents, solubilize the compound using:

  • Co-solvents : DMSO (≤5% v/v) or ethanol, ensuring compatibility with downstream assays.
  • Micellar Systems : Use surfactants like Tween-80 or cyclodextrins to enhance aqueous dispersion .
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) by buffering at pH ≥7.0 to improve solubility .

Advanced Research Questions

Q. How can regioselectivity issues arise during sulfamoylation, and how are they mitigated?

  • Methodological Answer : Competing sulfonation at positions 2 or 6 may occur due to steric or electronic factors. Strategies include:

  • Directing Groups : Temporarily install protecting groups (e.g., methyl esters) on the carboxylic acid to block undesired sites .
  • Kinetic Control : Use low temperatures (-10°C to 0°C) and slow reagent addition to favor thermodynamic control at position 4 .
  • Validation : X-ray crystallography (e.g., SHELXL ) or NOESY NMR can confirm regiochemistry.

Q. How to resolve contradictory spectral data (e.g., NMR vs. MS) in characterizing derivatives?

  • Methodological Answer : Contradictions often stem from dynamic processes (e.g., tautomerism) or impurities.

  • Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric equilibria (e.g., sulfamoyl proton exchange) .
  • High-Resolution MS : Use HRMS to distinguish between isobaric impurities and the target compound .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, which provides unambiguous bond lengths and angles .

Q. What strategies optimize crystallinity for X-ray structure determination?

  • Methodological Answer : Poor crystallinity is common due to flexible sulfamoyl groups. Solutions include:

  • Co-crystallization : Use guest molecules (e.g., DMF or water) to stabilize crystal packing .
  • Vapor Diffusion : Employ slow evaporation (e.g., ether into DCM) to grow high-quality crystals.
  • Software Tools : SHELXD and SHELXE can phase challenging datasets from twinned or small crystals.

Data Analysis & Contradiction Management

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific interference (e.g., compound aggregation).

  • Dose-Response Curves : Confirm activity with orthogonal assays (e.g., SPR vs. enzymatic assays).
  • Counter-Screens : Test against off-target proteins to rule out nonspecific binding .
  • Meta-Analysis : Use PubChem BioAssay to compare results with structurally similar compounds.

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer : Leverage in silico tools to prioritize labile sites:

  • PISTACHIO/BKMS_METABOLIC : Predict cytochrome P450-mediated oxidation at bromine or sulfamoyl groups .
  • ADMET Modeling : Use QikProp (Schrödinger) to estimate logP (~3.2) and bioavailability .

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